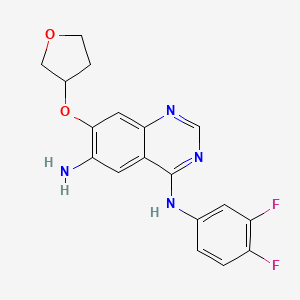
zinc;2-methanidyl-1,4-dimethylbenzene;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride is a chemical compound that features a zinc ion coordinated with a 2-methanidyl-1,4-dimethylbenzene ligand and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidyl-1,4-dimethylbenzene;chloride typically involves the reaction of zinc chloride with 2-methanidyl-1,4-dimethylbenzene under controlled conditions. One common method involves dissolving zinc chloride in an appropriate solvent, such as ethanol, and then adding 2-methanidyl-1,4-dimethylbenzene to the solution. The mixture is then heated gently, and the reaction is allowed to proceed until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and yield while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often involving reducing agents such as hydrogen or metal hydrides.
Substitution: The chloride ion in the compound can be substituted with other anions or ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different zinc complexes, while substitution reactions can produce a variety of zinc-ligand compounds .
Applications De Recherche Scientifique
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of zinc;2-methanidyl-1,4-dimethylbenzene;chloride involves its interaction with molecular targets and pathways within biological systems. For example, in biological systems, zinc ions can enhance the up-regulation of specific mRNA, leading to decreased activation of certain pathways and reduced expression of pro-inflammatory cytokines . The compound’s effects are mediated through its ability to coordinate with various ligands and form stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to zinc;2-methanidyl-1,4-dimethylbenzene;chloride include other zinc-organic complexes, such as zinc;2-methanidyl-1,2-dimethylbenzene;chloride and zinc;2-methanidyl-1,3-dimethylbenzene;chloride .
Uniqueness
What sets this compound apart from similar compounds is its specific ligand coordination, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C9H11ClZn |
|---|---|
Poids moléculaire |
220.0 g/mol |
Nom IUPAC |
zinc;2-methanidyl-1,4-dimethylbenzene;chloride |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RPWOUKUSRSWDPQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)C)[CH2-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


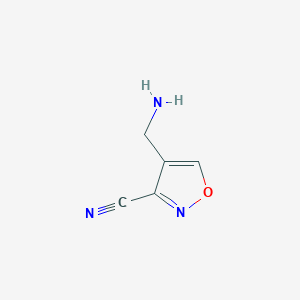
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
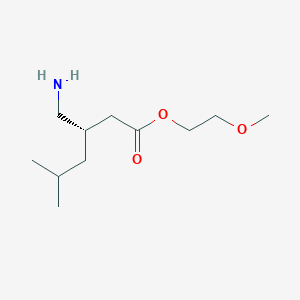
![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)

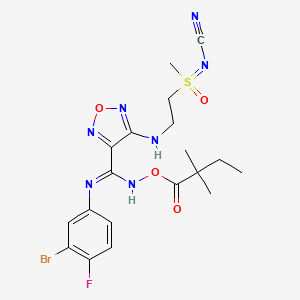

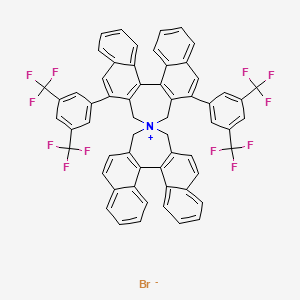
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)


